molecular formula C19H20N2OS2 B2755428 1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine CAS No. 887862-75-1

1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine

Cat. No.: B2755428
CAS No.: 887862-75-1
M. Wt: 356.5
InChI Key: QHMBKVRAOTZELP-UHFFFAOYSA-N
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Description

1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzenecarbothioyl and methoxybenzenecarbothioyl groups

Preparation Methods

The synthesis of 1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of Benzenecarbothioyl Group: This step involves the reaction of the piperazine core with benzenecarbothioyl chloride under basic conditions to form the benzenecarbothioyl derivative.

    Introduction of Methoxybenzenecarbothioyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzenecarbothioyl chloride to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioyl or methoxybenzenecarbothioyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

Comparison with Similar Compounds

1-Benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine can be compared with similar compounds such as:

    1-(4-Methoxybenzyl)piperazine: This compound has a similar piperazine core but differs in the substitution pattern, affecting its chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)piperazine: Another related compound with a methoxyphenyl group, which influences its pharmacological properties.

The uniqueness of this compound lies in its dual substitution with benzenecarbothioyl and methoxybenzenecarbothioyl groups, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-22-17-9-7-16(8-10-17)19(24)21-13-11-20(12-14-21)18(23)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBKVRAOTZELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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